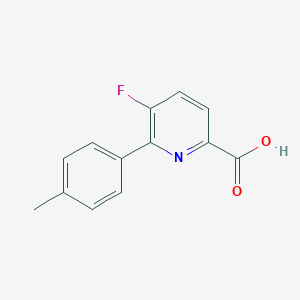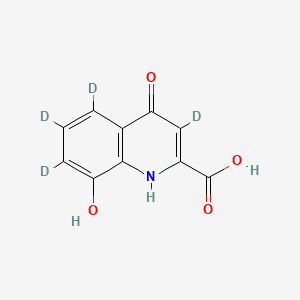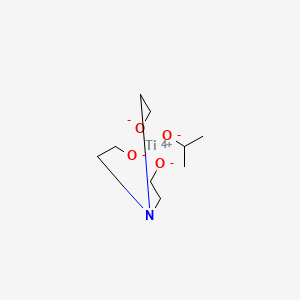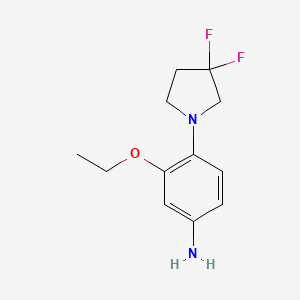
4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with two fluorine atoms and an ethoxy group attached to the aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the reaction of 3,3-difluoropyrrolidine with an appropriate aniline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves careful monitoring of temperature, pressure, and reaction time to ensure consistent quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
科学的研究の応用
Chemistry: In chemistry, 4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: The compound has potential applications in the development of pharmaceuticals. It can serve as a precursor for drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its properties contribute to the enhancement of material performance.
作用機序
The mechanism by which 4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context in which the compound is used.
類似化合物との比較
4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride
3,3-Difluoropyrrolidin-1-yl { (2 S,4 S)-4- [4- (pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone
(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-butanamide
Uniqueness: 4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline stands out due to its specific structural features, such as the presence of the ethoxy group and the difluorinated pyrrolidine ring
特性
分子式 |
C12H16F2N2O |
|---|---|
分子量 |
242.26 g/mol |
IUPAC名 |
4-(3,3-difluoropyrrolidin-1-yl)-3-ethoxyaniline |
InChI |
InChI=1S/C12H16F2N2O/c1-2-17-11-7-9(15)3-4-10(11)16-6-5-12(13,14)8-16/h3-4,7H,2,5-6,8,15H2,1H3 |
InChIキー |
UQRKCWFRDGRMJE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)N)N2CCC(C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Methoxy-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B15340124.png)
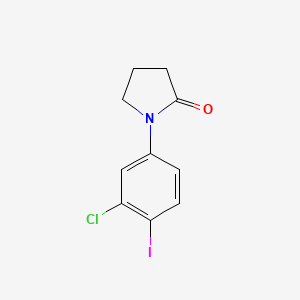
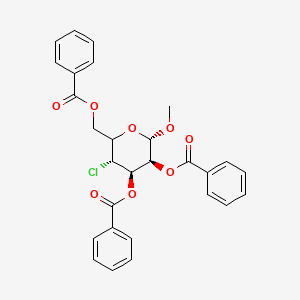
![(3,3-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethylphenyl]-methanone](/img/structure/B15340146.png)
![3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]-1-propanol](/img/structure/B15340151.png)

![2-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride](/img/structure/B15340165.png)
![1-(5-Bromo-[1,1'-biphenyl]-3-yl)pyrrolidin-2-one](/img/structure/B15340167.png)
![5-[(Cyclopentylamino)methyl]-2-methoxyphenol](/img/structure/B15340189.png)
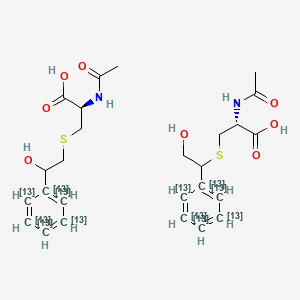
![N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15340201.png)
